2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride
Description
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride (CAS: 1817794-84-5) is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core with a methyl substituent. Its molecular formula is C₇H₁₁N₃·2HCl, and it has a molecular weight of 210.1 g/mol. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological and synthetic chemistry applications. Combi-Blocks Inc. supplies this compound with 95% purity, emphasizing its use as a building block in drug discovery and organic synthesis .
Properties
Molecular Formula |
C7H13Cl2N3 |
|---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-5-6-2-3-8-4-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H |
InChI Key |
QEOMDSYWNVTOFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCNCC2=N1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole-Pyridine Precursor Assembly
A foundational approach involves the condensation of pyrazole derivatives with pyridine intermediates. For example, 2-methylpyrazole reacts with tetrahydropyridine in the presence of hexamethyldisilazane lithium amide to form the bicyclic core. Subsequent cyclization under acidic conditions (e.g., acetic acid) yields the fused pyrazolo[3,4-c]pyridine scaffold.
Reaction Conditions
Hydrazine-Mediated Cyclization
Hydrazine hydrate is employed to construct the pyrazole ring. In one protocol, fluorobenzonitrile undergoes aromatic nucleophilic substitution with hydrazine, followed by cyclization to form the pyrazolo[3,4-c]pyridine core. Palladium-catalyzed coupling steps further refine the structure.
Yield Optimization
Alkylation and Methylation Techniques
N-Methylation of Pyrazolo Intermediates
Post-cyclization, methylation at the N-2 position is achieved using methyl iodide or dimethyl sulfate in basic media (e.g., potassium carbonate). This step ensures regioselectivity, critical for avoiding byproducts.
Example Protocol
Reductive Alkylation
Reduction of imine intermediates (e.g., using sodium borohydride ) followed by alkylation with methyl chloroformate introduces the methyl group. This method minimizes over-alkylation risks.
Salt Formation and Purification
Dihydrochloride Salt Preparation
The free base is treated with hydrochloric acid (2.0 equivalents) in ethanol or diethyl ether. Crystallization at low temperatures (-20°C) enhances purity.
Critical Parameters
Advanced Functionalization and Optimization
Palladium-Catalyzed Cross-Coupling
Buchwald–Hartwig amination at C-5 using Pd(dba)₂ and Xantphos introduces substituents, enabling downstream modifications. This step is pivotal for derivatives but requires careful control to preserve the dihydrochloride structure.
Catalyst System
TMPMgCl·LiCl-Mediated Metalation
Selective metalation at C-7 using TMPMgCl·LiCl allows electrophilic quenching (e.g., with CO₂ or aldehydes). This method avoids decomposition of the sensitive dihydrochloride moiety.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation at N-1 or N-2 positions can occur during methylation. Solution : Use bulkier bases (e.g., DBU) to favor N-2 selectivity.
Salt Hydrolysis
The dihydrochloride form is hygroscopic. Solution : Store under inert atmosphere (N₂/Ar) with desiccants.
Recent Innovations
Chemical Reactions Analysis
Substitution Reactions
The pyrazolo[3,4-c]pyridine core likely undergoes nucleophilic aromatic substitution or alkylation at nitrogen atoms or other reactive sites. In related pyrazolo-pyridine derivatives:
-
Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of bases like NaOH.
-
Conditions : Deprotonation of nitrogen atoms may be required to generate nucleophilic sites.
-
Products : Substituted derivatives (e.g., alkylated or acylated pyrazolo-pyridines).
Oxidation Reactions
Oxidation may target hydroxyl groups or other oxidizable moieties:
-
Reagents : Potassium permanganate (KMnO₄) in acidic media.
-
Conditions : Aqueous acidic solutions at elevated temperatures.
-
Products : Ketones or carboxylic acids, depending on the site of oxidation.
Reduction Reactions
Reduction could modify functional groups such as carbonyls (if present):
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Conditions : Protic solvents (e.g., methanol) or ether.
-
Products : Alcohols or amines, depending on the reducible group.
Comparison of Reaction Conditions
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides + NaOH | Alkylated/acylated pyrazolo-pyridines |
| Oxidation | KMnO₄ (acidic) | Ketones/Carboxylic acids |
| Reduction | NaBH₄ (MeOH) or LiAlH₄ (ether) | Alcohols/Amines |
| Cyclization | β-diketones + 3-aminopyrazole (acidic) | Pyrazolo-pyridine core |
Biological and Chemical Significance
-
Pharmacological Activity : Related pyrazolo-pyridine derivatives exhibit antiviral (e.g., influenza inhibition) and anticancer properties through mechanisms like PARP-1 cleavage and caspase activation .
-
Reactivity : The dihydrochloride form’s protonated nitrogens may influence reactivity, potentially altering substitution rates compared to the neutral base.
Analytical Characterization
Common techniques for verifying reaction outcomes include:
-
NMR spectroscopy : To confirm structural integrity and substitution patterns.
-
Mass spectrometry : For molecular weight and purity assessment.
Limitations and Gaps
Scientific Research Applications
Biological Activities
This compound has been investigated for its various biological activities:
Anticancer Properties
Research indicates that 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride may exhibit anticancer effects through mechanisms such as:
- Inducing apoptosis via poly (ADP-ribose) polymerase 1 (PARP-1) cleavage.
- Activating caspase 9.
- Reducing the expression levels of proliferating cell nuclear antigen (PCNA) .
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. For instance, compounds synthesized from similar pyrazolo structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study published in the Oriental Journal of Chemistry assessed the antimicrobial activity of synthesized derivatives. Results indicated that several compounds exhibited significant antibacterial and antifungal activities .
- Inhibition of Dihydroorotate Dehydrogenase : Another study focused on the inhibition of human dihydroorotate dehydrogenase (DHODH), a target for antiviral therapy. The research demonstrated that certain pyrazolo derivatives effectively inhibited DHODH activity in vitro .
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . Additionally, it can affect the expression levels of proliferating cell nuclear antigen (PCNA), further contributing to its antiproliferative effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound belongs to a class of bicyclic pyridine/pyrazolo hybrids. Key analogues include:
Pyrano[3,4-c]pyridine Hybrids
Compounds such as pyrano[3,4-c]pyridines linked to 1,2,3-triazole units (synthesized via Cu-catalyzed click reactions) share structural similarities. These hybrids exhibit high anticonvulsant activity (e.g., antagonism of pentylenetetrazole-induced seizures) and psychotropic properties. The presence of a methyl group in the pyridine ring is critical for bioactivity .
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Hydrochloride
This positional isomer (CAS: Unspecified; HS Code: 2933990090) differs in the pyrazolo-pyridine ring substitution ([4,3-c] vs. [3,4-c]). It has a LogP of 1.1966 and a polar surface area (PSA) of 29.85 Ų, indicating moderate lipophilicity and bioavailability. Its pharmacological profile remains less characterized compared to the [3,4-c] variant .
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine Hydrochloride
A monohydrochloride derivative (CAS: 2101323-73-1; Molecular Weight: 173.64 g/mol) lacks the second HCl molecule. This reduces its molecular weight and solubility compared to the dihydrochloride form. It carries a Warning signal word due to hazards (H302: Harmful if swallowed) .
Comparative Data Table
Key Findings from Research
Synthetic Utility: The dihydrochloride form is prioritized in medicinal chemistry for its solubility, whereas pyrano[3,4-c]pyridine-triazole hybrids are optimized for CNS activity .
Structural Impact on Activity : The methyl group in pyridine/pyrazolo derivatives enhances metabolic stability and target binding. However, ring substitution patterns ([3,4-c] vs. [4,3-c]) significantly alter physicochemical properties (e.g., LogP, PSA) .
Safety Profile: Monohydrochloride analogues pose higher toxicity risks (oral and dermal hazards) compared to the dihydrochloride form, which lacks disclosed hazards .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride (CAS No. 1817794-84-5) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including antiviral and anti-inflammatory effects. Its mechanism of action and efficacy have been studied through different assays.
Antiviral Activity
Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antiviral properties. For instance, some compounds demonstrated effective inhibition of influenza A virus polymerase with IC50 values ranging from 5 to 14 μM .
| Compound | Target Virus | IC50 (μM) | EC50 (μM) |
|---|---|---|---|
| Compound 4 | Influenza A | 12 | 7 - 25 |
| Compound 3 | Influenza B | 28 | 5 - 14 |
These findings suggest that structural modifications can enhance the antiviral potency of pyrazolo derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has also been documented. In a study focusing on COX enzyme inhibition, several compounds showed promising results:
| Compound | COX-1 Inhibition IC50 (μM) | COX-2 Inhibition IC50 (μM) |
|---|---|---|
| Compound A | 0.04 | 0.04 |
| Compound B | 0.05 | 0.03 |
These compounds were compared against known anti-inflammatory drugs like diclofenac and celecoxib, demonstrating comparable or superior efficacy in inhibiting COX-2 activity .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the pyrazolo core can significantly affect biological activity. For example:
- The introduction of electron-donating groups enhances COX inhibition.
- The presence of specific alkyl substituents influences antiviral efficacy.
Case Studies and Research Findings
- Influenza Virus Inhibition : A study evaluated the antiviral activity of various pyrazolo derivatives against influenza viruses. The most potent derivative exhibited an EC50 value of approximately 10 μM against multiple strains .
- Anti-inflammatory Effects in Animal Models : In vivo studies using carrageenan-induced paw edema models showed that certain derivatives significantly reduced inflammation markers compared to control groups .
- Cytotoxicity Assessments : MTT assays were conducted to assess cytotoxicity alongside antiviral testing, confirming that the observed antiviral effects were not due to cytotoxicity at effective concentrations .
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride?
Methodological Answer: The synthesis typically involves cyclization and functionalization of pyrazolo-pyridine scaffolds. For example:
- Intermediate Preparation : Start with a Boc-protected precursor (e.g., 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine), followed by deprotection using hydrochloric acid in methanol to yield the hydrochloride salt .
- Cross-Coupling Reactions : Advanced derivatives can be synthesized via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(OAc)₂), aryl boronic acids, and bases like Cs₂CO₃ in ethanol/water mixtures .
- Purification : Recrystallization from ethanol or methanol is recommended for isolating high-purity crystals .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁵N NMR to confirm proton/carbon environments and nitrogen connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% as per industrial standards) using C18 columns and UV detection .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretches in pyrazole rings) .
Q. What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Short-Term : Store at -4°C for 1–2 weeks in airtight, light-protected containers to prevent degradation .
- Long-Term : For extended stability (>1 year), use -20°C with desiccants to minimize hydrolysis .
- Handling : Always work under inert atmospheres (e.g., nitrogen) to avoid moisture absorption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications at the 2-methyl, 4,5,6,7-tetrahydro, or pyridine N-positions. For example, replace methyl with ethyl or introduce halogenated aryl groups via Suzuki coupling .
- Biological Assays : Test derivatives in in vitro models (e.g., antiproliferative activity in cancer cell lines) to correlate substituents with efficacy. Use IC₅₀ values for quantitative comparisons .
- Computational Modeling : Perform docking studies with target proteins (e.g., kinases) to predict binding affinities and guide synthetic priorities .
Q. What methodologies are employed to assess its biological activity in disease models?
Methodological Answer:
- Antiproliferative Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure times. Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry .
- Cardiotonic Activity : Evaluate derivatives in isolated heart models (e.g., Langendorff preparations) to measure changes in contractility and heart rate .
- Solubility Optimization : Improve bioavailability by formulating with co-solvents (e.g., PEG 400) or using salt forms (e.g., dihydrochloride vs. free base) .
Q. How can researchers address discrepancies in reported physicochemical properties?
Methodological Answer:
- Solubility Determination : Use shake-flask methods with HPLC quantification. Test in buffers (pH 1–7.4) and organic solvents (e.g., DMSO) to resolve conflicting data .
- Melting Point Validation : Compare differential scanning calorimetry (DSC) with traditional capillary methods to account for polymorphic variations .
- Storage Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) to reconcile conflicting recommendations on temperature and shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
